dialkylperoxiden

Dialkyl peroxides are a class of organic compounds with the general formula (ROR')O, where R and R' are alkyl groups. These compounds serve as initiators in the polymerization reactions for synthesizing polyolefins such as polyethylene and polypropylene. They initiate free-radical polymerization by decomposing into a radical cation and a hydroperoxide, which then reacts with monomer molecules to form growing polymer chains.

The decomposition temperature of dialkyl peroxides is crucial in determining the reaction conditions during polymer synthesis. Typically, these peroxides have decomposition temperatures ranging from 60°C to 150°C, depending on their structure and molecular weight. Commonly used dialkyl peroxides include di-t-butyl peroxide (DTBP), di-tert-amyl peroxydicarbonate (DAPA), and t-butyl perbenzoate (TBPA). These compounds are widely utilized in industrial settings due to their effectiveness and ease of use in controlling the polymerization process.

In addition to their role in polymer synthesis, dialkyl peroxides find applications in various other areas such as vulcanizing agents for rubber processing, stabilizers for polyurethane foams, and crosslinking agents for thermosetting resins. Their versatility makes them indispensable in the chemical industry for a wide range of applications requiring controlled free-radical reactions.

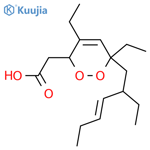

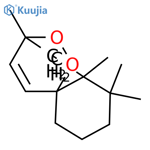

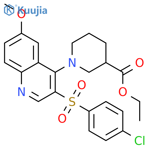

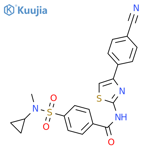

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

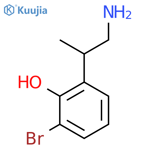

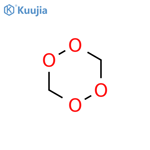

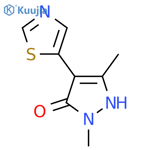

|

1,2,4,5-Tetroxane | 291-15-6 | C2H4O4 |

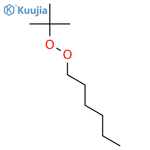

|

Peroxide, 1,1-dimethylethyl hexyl | 827341-41-3 | C10H22O2 |

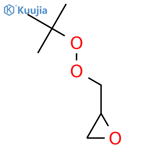

|

t-butylperoxymethyloxirane | 33415-52-0 | C7H14O3 |

|

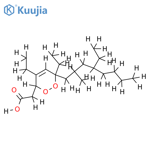

11, 12-Dihydro-4, 6-Diethyl-6-(4-ethyl-2-methyl-5-octenyl)-3, 6-dihydro-1, 2-dioxin-3-acetic acid, 9CI | 131835-96-6 | C21H38O4 |

|

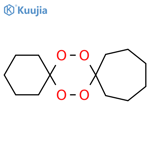

7,8,16,17-Tetraoxadispiro[5.2.6.2]heptadecane | 32616-69-6 | C13H22O4 |

|

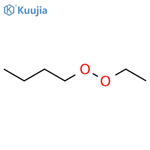

1-(Ethylperoxy)butane | 58380-62-4 | C6H14O2 |

|

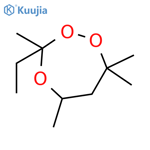

3-Ethyl-3,5,7,7-tetramethyl-1,2,4-trioxepane | 400089-91-0 | C10H20O3 |

|

[(2-Methylbutan-2-yl)peroxy]methanol | 17742-79-9 | C6H14O3 |

|

Haterumadioxin A | 331734-32-8 | C18H30O4 |

|

Widdarol peroxide | 1654736-64-7 | C15H24O2 |

Gerelateerde literatuur

-

1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

Aanbevolen leveranciers

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten

-

L-Norvaline Cas No: 6600-40-4

L-Norvaline Cas No: 6600-40-4 -

-

-

-